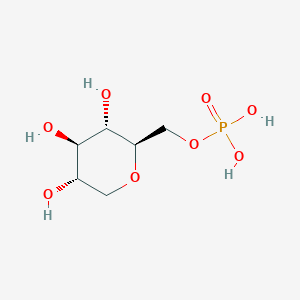
1,5-Anhydroglucitol-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydroglucitol-6-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H13O8P and its molecular weight is 244.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
1,5-AG6P is formed through the phosphorylation of 1,5-anhydroglucitol (1,5-AG) by hexokinases and ADP-glucokinase in cells. This compound acts as a potent inhibitor of hexokinases, which are crucial enzymes in glucose metabolism. The formation of 1,5-AG6P can impact the regulation of glucose utilization and energy production within cells .
Table 1: Comparison of 1,5-AG and 1,5-AG6P
| Property | 1,5-Anhydroglucitol (1,5-AG) | This compound (1,5-AG6P) |
|---|---|---|
| Formation | Naturally from dietary sources | Formed by phosphorylation |
| Role | Glycemic control marker | Inhibitor of hexokinases |
| Clinical significance | Biomarker for diabetes | Potential implications in metabolic pathways |
Biomarker for Diabetes Management
Recent studies have established that circulating levels of 1,5-AG serve as a reliable biomarker for assessing glycemic control in diabetic patients. It reflects short-term glycemic status and postprandial hyperglycemia effectively . The correlation between 1,5-AG levels and fasting plasma glucose indicates its utility in monitoring diabetes progression and treatment efficacy.
Key Findings:
- In patients with type 2 diabetes, lower levels of 1,5-AG correlate with higher fasting plasma glucose and HbA1c levels .
- Its non-invasive measurement can alert clinicians to potential declines in β-cell mass before other clinical signs manifest .
Research on Metabolic Disorders
Research has also highlighted the role of 1,5-AG6P in metabolic disorders. For instance, its accumulation has been observed in conditions like neutropenia and inflammatory bowel syndrome. This suggests that 1,5-AG6P may play a role beyond mere glucose metabolism, potentially influencing immune responses and gastrointestinal health .
Clinical Trials
A study involving patients undergoing pancreaticoduodenectomy demonstrated that circulating levels of 1,5-AG decreased significantly post-surgery due to acute β-cell mass loss. This finding supports the notion that monitoring 1,5-AG can provide insights into pancreatic function and diabetes risk .
Comparative Studies on Glycemic Markers
In a comparative analysis of glycemic markers including HbA1c and fructosamine, researchers proposed that measuring 1,5-AG could complement existing methods for better glycemic control assessment. The following table summarizes these comparisons:
Table 2: Comparison of Glycemic Markers
| Marker | Measurement Period | Sensitivity to Glycemic Changes |
|---|---|---|
| HbA1c | Long-term (2-3 months) | Moderate |
| Fructosamine | Intermediate (2-3 weeks) | High |
| 1,5-AG | Short-term (up to 2 weeks) | Very High |
Eigenschaften
CAS-Nummer |
17659-59-5 |
|---|---|
Molekularformel |
C6H13O8P |
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
KAJAXXUCVJFKFM-SLPGGIOYSA-N |
SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Key on ui other cas no. |
17659-59-5 |
Synonyme |
1,5-anhydroglucitol-6-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















